molecular formula C9H19NO2S B13253187 2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine

2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine

Cat. No.: B13253187
M. Wt: 205.32 g/mol
InChI Key: RISRSQICCGSIOG-UHFFFAOYSA-N
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Description

2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine is a chemical compound with the molecular formula C₉H₁₉NO₂S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a building block in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring can also interact with various biological molecules, affecting their function and activity.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which is a simple five-membered nitrogen-containing ring.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine with different chemical properties.

    Pyrrolidine-2,5-dione: Another derivative with distinct biological activities.

Uniqueness: 2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine is unique due to the presence of the sulfonyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

2-(2-methylpropylsulfonylmethyl)pyrrolidine

InChI

InChI=1S/C9H19NO2S/c1-8(2)6-13(11,12)7-9-4-3-5-10-9/h8-10H,3-7H2,1-2H3

InChI Key

RISRSQICCGSIOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)CC1CCCN1

Origin of Product

United States

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